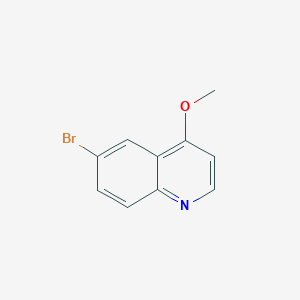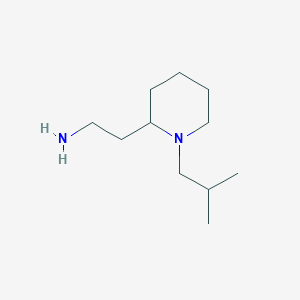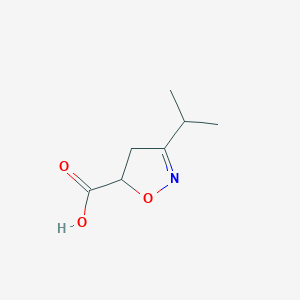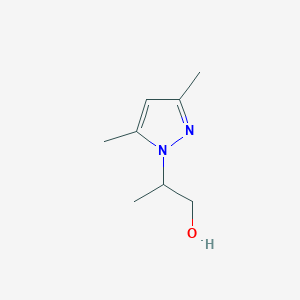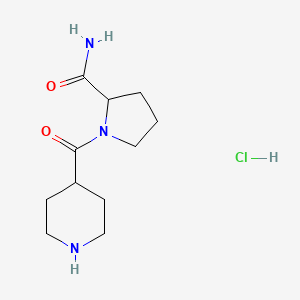
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride
Descripción general
Descripción
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound with the CAS Number: 1231925-79-3 . It has a molecular weight of 261.75 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.75 . It appears as an oil and is typically stored at room temperature . More specific physical and chemical properties such as boiling point or solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
-
Drug Discovery and Medicinal Chemistry
- Summary : Researchers have explored the pyrrolidine scaffold, including derivatives like 1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride, as a versatile scaffold for novel drug development . The compound’s structure provides opportunities for designing potent and selective molecules.
- Results/Outcomes : Potent inhibitors targeting specific proteins (e.g., RORγt) or dual inhibitors (e.g., ALK and ROS1) have been identified .
-
Asymmetric Synthesis
-
Targeted Kinase Inhibition
- Summary : Researchers designed a series of 2-amino-4-(1-piperidine)pyridine derivatives, including our compound, as dual inhibitors of clinically relevant kinases (e.g., ALK and ROS1) .
- Results/Outcomes : The compound exhibited promising activity against ALK and ROS1 kinases, which are implicated in cancer .
Safety And Hazards
Direcciones Futuras
While specific future directions for this compound are not available, the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been the focus of research in recent years . Further modifications and investigations into how the chiral moiety influences biological activity could be a potential direction .
Propiedades
IUPAC Name |
1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.ClH/c12-10(15)9-2-1-7-14(9)11(16)8-3-5-13-6-4-8;/h8-9,13H,1-7H2,(H2,12,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJLFTXOAHPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCNCC2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)
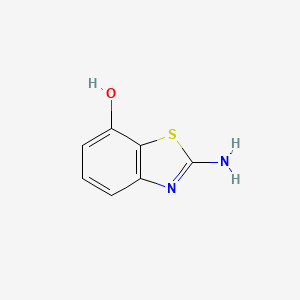
![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)
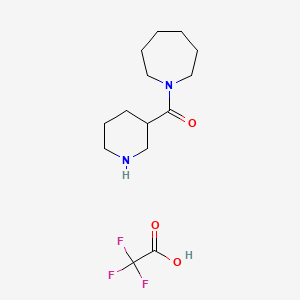
![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)

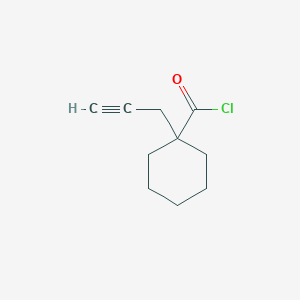
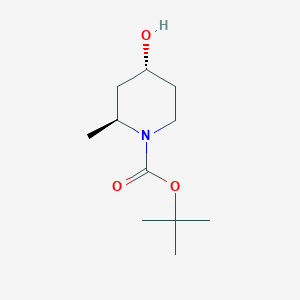
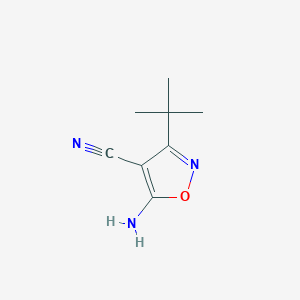
![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)
